3-(3-chloro-1H-1,2,4-triazol-1-yl)adamantane-1-carbohydrazide
CAS No.: 438220-66-7
Cat. No.: VC21535726
Molecular Formula: C13H18ClN5O
Molecular Weight: 295.77g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 438220-66-7 |
|---|---|
| Molecular Formula | C13H18ClN5O |
| Molecular Weight | 295.77g/mol |
| IUPAC Name | 3-(3-chloro-1,2,4-triazol-1-yl)adamantane-1-carbohydrazide |
| Standard InChI | InChI=1S/C13H18ClN5O/c14-11-16-7-19(18-11)13-4-8-1-9(5-13)3-12(2-8,6-13)10(20)17-15/h7-9H,1-6,15H2,(H,17,20) |
| Standard InChI Key | LYIUVLMHHXZHBQ-UHFFFAOYSA-N |
| SMILES | C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)Cl)C(=O)NN |
| Canonical SMILES | C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)Cl)C(=O)NN |
Introduction
Chemical Identity and Structural Characteristics
3-(3-Chloro-1H-1,2,4-triazol-1-yl)adamantane-1-carbohydrazide is a complex organic molecule featuring a 1,2,4-triazole ring substituted with a chlorine atom at the 3-position, an adamantane cage structure, and a carbohydrazide functional group. The compound represents an intersection of heterocyclic chemistry and polycyclic structures, providing a unique molecular architecture with potential for diverse chemical interactions.
Basic Identification Data
The compound is formally identified through various chemical identifiers as presented in the following table:
| Parameter | Value |
|---|---|
| CAS Number | 438220-66-7 |
| IUPAC Name | 3-(3-chloro-1,2,4-triazol-1-yl)adamantane-1-carbohydrazide |
| Molecular Formula | C₁₃H₁₈ClN₅O |
| Molecular Weight | 295.77 g/mol |
| Density | 1.8±0.1 g/cm³ |
These identification parameters provide essential information for researchers seeking to work with this compound and establish its unique chemical identity in databases and literature .
Structural Representation
The molecular structure can be represented through various chemical notation systems that capture its three-dimensional architecture and connectivity:
| Representation Type | Value |
|---|---|
| Canonical SMILES | C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)Cl)C(=O)NN |
| InChI | InChI=1S/C13H18ClN5O/c14-11-16-7-19(18-11)13-4-8-1-9(5-13)3-12(2-8,6-13)10(20)17-15/h7-9H,1-6,15H2,(H,17,20) |
| InChI Key | LYIUVLMHHXZHBQ-UHFFFAOYSA-N |
These structural representations are critical for computational studies, database searches, and structure-activity relationship analyses in medicinal chemistry research .
Structural Components and Features
1,2,4-Triazole Moiety
The 1,2,4-triazole ring represents a key pharmacophore in this molecule. 1,2,4-Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This structure is significant in medicinal chemistry as similar triazole derivatives have demonstrated various biological activities including anticonvulsant, antibacterial, antifungal, and anticancer properties .
The chloro substituent at the 3-position of the triazole ring likely influences the electronic properties, lipophilicity, and potential hydrogen bonding interactions of the molecule. Chloro-substituted heterocycles often demonstrate enhanced membrane permeability and metabolic stability compared to their unsubstituted counterparts.
Adamantane Structure
The adamantane cage structure provides a rigid, lipophilic scaffold that can enhance the compound's ability to cross biological membranes and interact with hydrophobic binding pockets in target proteins. Adamantane-based compounds have historical significance in medicinal chemistry, with applications in antiviral and neurological disorder treatments.
Carbohydrazide Functional Group
The carbohydrazide (-C(=O)NHNH₂) functional group introduces hydrogen bond donor and acceptor sites that can participate in key molecular recognition events with biological targets. This functional group bears structural similarity to hydrazides that are found in various bioactive compounds and can serve as a point for further derivatization in structure optimization studies.
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of 3-(3-chloro-1H-1,2,4-triazol-1-yl)adamantane-1-carbohydrazide requires consideration of how each structural component might contribute to its biological activity.
Role of the Triazole Ring
The 1,2,4-triazole ring is known to interact with various biological targets through:
-
Hydrogen bonding interactions via nitrogen atoms
-
π-stacking with aromatic amino acid residues in protein binding sites
-
Metal coordination in metalloproteins
The chloro substituent at the 3-position likely modifies these interactions by:
-
Altering the electronic distribution in the triazole ring
-
Providing a potential site for halogen bonding
-
Increasing the lipophilicity of the molecule
Contribution of the Adamantane Scaffold
The adamantane scaffold likely contributes to the compound's biological profile through:
-
Enhancing lipophilicity and membrane permeability
-
Providing metabolic stability
-
Creating a rigid three-dimensional structure that can influence receptor binding
Impact of the Carbohydrazide Group
The carbohydrazide functional group potentially contributes to biological activity by:
-
Forming hydrogen bonds with target proteins
-
Providing a reactive site for potential prodrug development
-
Allowing for further derivatization to optimize activity
Research Applications and Future Directions
Based on its structure and the known properties of related compounds, 3-(3-chloro-1H-1,2,4-triazol-1-yl)adamantane-1-carbohydrazide offers several promising research directions.
Chemical Modification Opportunities
The compound offers several sites for chemical modification to create libraries of derivatives:
-
Functionalization of the hydrazide group through condensation reactions
-
Modification of the adamantane scaffold
-
Substitution at different positions of the triazole ring
Such modifications could be employed in structure-activity relationship studies to optimize properties for specific applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume